molecular formula C8H9ClO B166472 1-Chloro-4-ethoxybenzene CAS No. 622-61-7

1-Chloro-4-ethoxybenzene

Cat. No. B166472
CAS RN: 622-61-7
M. Wt: 156.61 g/mol
InChI Key: IXLSVQMYQRAMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chloro-4-ethoxybenzene can be achieved through electrophilic aromatic substitution . This process involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-ethoxybenzene consists of a benzene ring substituted with a chlorine atom and an ethoxy group . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Chloro-4-ethoxybenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is maintained, which is crucial as the aromatic ring wants to be retained during reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-ethoxybenzene include a molecular weight of 156.609 and a molecular formula of C8H9ClO . It has phase change data, gas phase ion energetics data, and can be analyzed using gas chromatography .

Scientific Research Applications

    Organic Synthesis

    • 1-Chloro-4-ethoxybenzene can be used as a building block in the synthesis of more complex organic compounds . The chlorine atom can act as a leaving group, allowing for substitution reactions to occur. The ethoxy group can also be manipulated under certain conditions.

    Electrophilic Aromatic Substitution

    • This compound can undergo electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic system.

    Analytical Chemistry

    • 1-Chloro-4-ethoxybenzene has been used as an analyte in assaying the performance of porous graphitic carbon (PGC) particles . This suggests it could be used in other analytical chemistry applications as well.

    Multistep Synthesis

    • 1-Chloro-4-ethoxybenzene could potentially be used in multistep synthesis processes . The order of steps and the specific reactions used would depend on the desired end product.

    Electrophilic Aromatic Substitution

    • This compound can undergo electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic system .

    Analytical Chemistry

    • 1-Chloro-4-ethoxybenzene has been used as an analyte in assaying the performance of the porous graphitic carbon (PGC) particles . This suggests it could be used in other analytical chemistry applications as well.

    Multistep Synthesis

    • 1-Chloro-4-ethoxybenzene could potentially be used in multistep synthesis processes . The order of steps and the specific reactions used would depend on the desired end product.

Future Directions

The future directions of research on 1-Chloro-4-ethoxybenzene could involve further exploration of its weak hydrogen bonding . This could have valuable implications for the understanding, characterization, and practical application of weak hydrogen bonding .

properties

IUPAC Name

1-chloro-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSVQMYQRAMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060757
Record name Benzene, 1-chloro-4-ethoxy-
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethoxybenzene

CAS RN

622-61-7
Record name 1-Chloro-4-ethoxybenzene
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name p-Chlorophenetole
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name 1-chloro-4-ethoxybenzene
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Synthesis routes and methods

Procedure details

p-Chlorophenol (10 g., 0.077 mole), ethyl iodide (13.1 g., 0.084 mole) and anhydrous potassium carbonate (10.6 g., 0.077 mole) were combined in 130 ml. of acetone and the stirred mixture heated to reflux for 16 hours. The reaction mixture was filtered and the filtrate evaporated to dryness. The residue was taken up in 300 ml. of chloroform, washed in sequence with two 120 ml. portions of 1 N sodium hydroxide, 50 ml. of brine and 50 ml. of water, dried over anhydrous magnesium sulfate, filtered and evaporated to yield 4-ethoxyphenyl chloride as an oil [10.5 g.; pnmr/CDCl3 /delta 1.4 (t, 3H), 4.0 (q, 2H), 6.6-7.3 (m, 4H)].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Torun, D Şolpan - Environmental technology, 2016 - Taylor & Francis
… , 1-chloro-4-ethoxybenzene, 1-chloro… 1-chloro-4-ethoxybenzene and 4-CP were observed both in the absence and presence of 1.20 mM hydrogen peroxide. 1-Chloro-4-ethoxybenzene …
Number of citations: 6 www.tandfonline.com
HP McAllister, JA Kalow - Chem Catalysis, 2023 - cell.com
… Specifically, they compared global warming potential (GWP) for the electrosynthesis of 1-chloro-4-ethoxybenzene using HCl or PVC waste as a chlorine source. They also compared …
Number of citations: 1 www.cell.com
Z Min, F Ying-Guo - Journal of Chemical Research, 2014 - journals.sagepub.com
An efficient monochlorination of electron-rich aromatic compounds is developed, with which a series of regioselective monochlorinated products are obtained in good yields. In the …
Number of citations: 3 journals.sagepub.com
M Fimbres - 2014 - search.proquest.com
Ethyl N-tert-butyl-4-nitrobenzenesulfonimidate and isopropyl N-(1-adamantyl)-4-nitrobenzenesulfonimidate have been shown to alkylate a variety of different phenols, along with …
Number of citations: 0 search.proquest.com
Y Guo, XM Fan, M Nie, HW Liu, DH Liao… - European Journal of …, 2015 - Wiley Online Library
An efficient and practical short‐chain alkoxylation of unactivated aryl bromides has been developed with special attention focussed on the applicability of the reaction. Sodium alkoxide …
J Liu, L Lu, D Wood, S Lin - ACS Central Science, 2020 - ACS Publications
… This catalytic intermediate enables the reduction of electron-rich aromatic species such as 1-chloro-4-ethoxybenzene (E red = −2.0 V (94) vs SCE) in good yields. Despite displaying a …
Number of citations: 251 pubs.acs.org
N Bouider, W Fhayli, Z Ghandour, M Boyer… - Bioorganic & medicinal …, 2015 - Elsevier
Benzenesulfonylureas and benzenesulfonylthioureas, as well as benzenecarbonylureas and benzenecarbonylthioureas, were prepared and evaluated as myorelaxants on 30 mM KCl-…
Number of citations: 32 www.sciencedirect.com

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